TrxR1 Inhibitory Potency: 3,5-Dichloro-2-(trifluoromethylthio)pyridine vs. 3,5-Dichloro-2-(trifluoromethyl)pyridine
A direct comparison of TrxR1 inhibitory activity reveals a significant potency advantage for the -SCF₃ analog. The target compound, 3,5-Dichloro-2-(trifluoromethylthio)pyridine, inhibits TrxR1 with an IC₅₀ of 2,870 nM, as determined by a DTNB assay in rat liver homogenate [1]. In contrast, the -CF₃ analog, 3,5-Dichloro-2-(trifluoromethyl)pyridine, exhibits an IC₅₀ of approximately 28,000 nM against TrxR1 [2]. This represents a 9.8-fold improvement in potency conferred by the -SCF₃ group.
| Evidence Dimension | TrxR1 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2,870 nM (2.87 µM) |
| Comparator Or Baseline | 3,5-Dichloro-2-(trifluoromethyl)pyridine: ~28,000 nM (28 µM) |
| Quantified Difference | 9.8-fold increase in potency (lower IC₅₀) |
| Conditions | Target: Rat liver TrxR1. Assay: DTNB reduction, 5-min pre-incubation (for target compound). Comparator data from a related TrxR1 assay. |
Why This Matters
This near-10-fold potency difference is a critical factor for projects targeting TrxR1, directly impacting the viability of a compound for chemical probe or lead development.
- [1] BindingDB Entry BDBM50385276 (CHEMBL2035487). TrxR1 Inhibition Data for 3,5-Dichloro-2-(trifluoromethylthio)pyridine. View Source
- [2] Hypothes.is annotation referencing a reported IC50 of 28 µM for 3,5-Dichloro-2-(trifluoromethyl)pyridine. Christopher Southan, PubMed Commons. View Source
